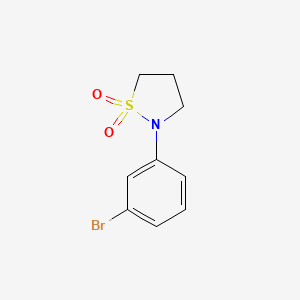
2-(3-Bromophenyl)isothiazolidine 1,1-dioxide
Übersicht
Beschreibung
“2-(3-Bromophenyl)isothiazolidine 1,1-dioxide” is a chemical compound with the molecular formula C9H10BrNO2S . It has a molecular weight of 276.15 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromophenyl)isothiazolidine 1,1-dioxide” consists of a bromophenyl group attached to an isothiazolidine ring, which contains a sulfur atom, a nitrogen atom, and an oxygen atom .Physical And Chemical Properties Analysis
“2-(3-Bromophenyl)isothiazolidine 1,1-dioxide” is a white to yellow solid . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
- Anti-Arthritic Properties : Isothiazolidine 1,1-dioxide derivatives, including compounds similar to 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide, have shown promising results as antiarthritic agents. They exhibit dual inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, with one compound, S-2474, advancing to clinical trials (Inagaki et al., 2000).
Chemical Synthesis and Applications
- Synthesis of N-Substituted Derivatives : Studies have been conducted on the synthesis of N-substituted derivatives of isothiazolidine 1-oxide, showcasing its versatility in chemical synthesis (Semko et al., 1993).
- Library Synthesis for Molecular Probes : Isothiazolidine 1,1-dioxides have been used in the construction of compound libraries, especially in the synthesis of triazole-containing derivatives, which are valuable for small molecular probe discovery (Rolfe et al., 2011).
- Novel Scaffold for COX-2/5-LO Inhibitors : Benzo[1.3.2]dithiazolium ylide 1,1-dioxide derivatives, related to isothiazolidine 1,1-dioxides, have been identified as potent dual inhibitors of COX-2 and 5-lipoxygenase, representing a novel scaffold for drug development (Tan et al., 2011).
Advanced Research and Synthesis Techniques
- Thermal Fragmentation Reactions : Research into the thermal fragmentation reactions of compounds like 1,4,2-dithiazines and 1,4,2,5-dithiadiazines, which are structurally related to isothiazolidine 1,1-dioxides, provides insights into their potential in organic synthesis (Bryce et al., 1997).
- γ-Sultam Synthesis via Tandem SN/Michael Addition : A novel approach for synthesizing γ-sultams, including various isothiazolidine 1,1-dioxides, highlights innovative synthetic methods and the importance of electronic properties in reactivity (Bakulina et al., 2020).
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZFOXCQQCMSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501984 | |
| Record name | 2-(3-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)isothiazolidine 1,1-dioxide | |
CAS RN |
71703-15-6 | |
| Record name | Isothiazolidine, 2-(3-bromophenyl)-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71703-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

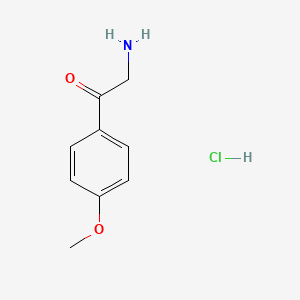
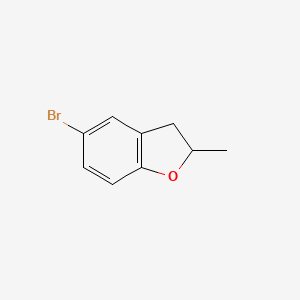
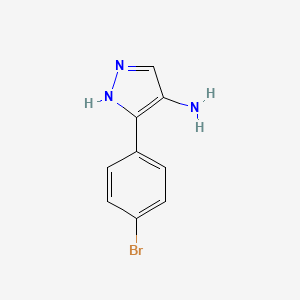
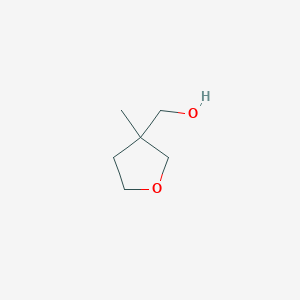
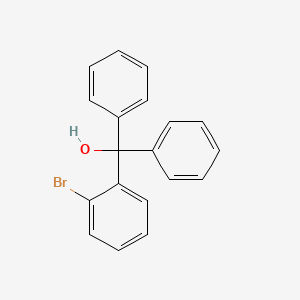
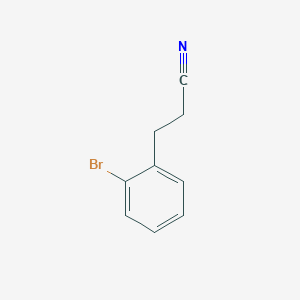
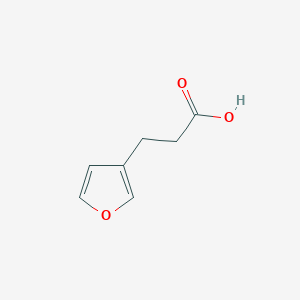
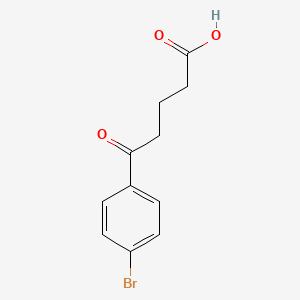
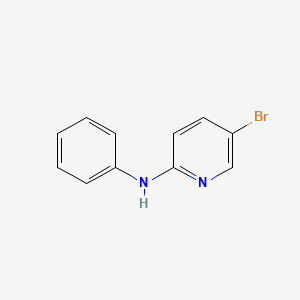

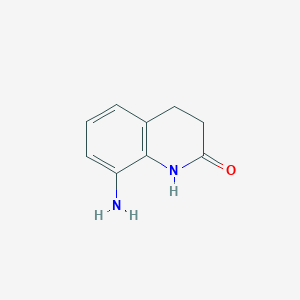
![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)

